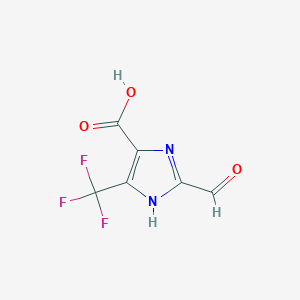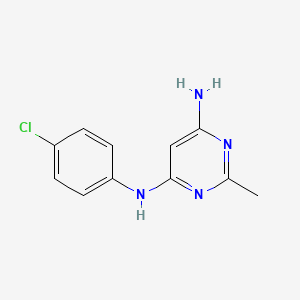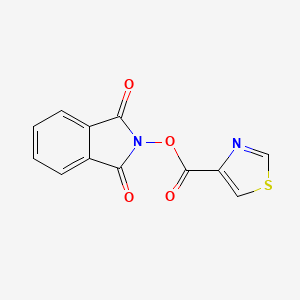
N-Boc-(+/-)-3-アミノ-3-メチルペンタ-4-エンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(+/-)-3-amino-3-methylpent-4-enamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. This compound is of interest in organic synthesis due to its stability and versatility in various chemical reactions. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection under specific conditions.
科学的研究の応用
N-Boc-(+/-)-3-amino-3-methylpent-4-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and materials
作用機序
Target of Action
N-Boc-(+/-)-3-amino-3-methylpent-4-enamide, also known as tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are amines, which are prevalent in a wide range of biologically active molecules .
Mode of Action
The mode of action of tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate involves the protection of amines as less reactive carbamates . The compound achieves this through a straightforward mechanism: the nucleophilic amine attacks the electrophilic anhydride of the compound . This forms a new tetrahedral intermediate, and the elimination of oxygen results in the loss of a carbonate . This carbonate can act as a base or spontaneously decarboxylate to give t-butoxide, which then neutralizes the protonated carbamate .
Biochemical Pathways
The biochemical pathways affected by N-Boc-(+/-)-3-amino-3-methylpent-4-enamide are those involving amines. By protecting amines as less reactive carbamates, the compound prevents these amines from participating in unwanted reactions during organic synthesis . This is particularly important in peptide synthesis .
Pharmacokinetics
It’s known that the compound is stable towards most nucleophiles and bases . This stability, along with its resistance to basic hydrolysis and catalytic hydrogenation, makes it a valuable tool in organic synthesis .
Result of Action
The result of the action of N-Boc-(+/-)-3-amino-3-methylpent-4-enamide is the protection of amines as less reactive carbamates . This allows for the selective reaction of other functional groups in the presence of amines, facilitating complex organic synthesis .
Action Environment
The action of tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate is influenced by environmental factors such as pH and temperature . The compound is stable under basic conditions, but can be removed under acidic conditions . This allows for the selective deprotection of amines in the presence of other functional groups . Additionally, the compound’s stability can be influenced by the presence of other reagents in the reaction environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-amino-3-methylpent-4-enamide typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (NEt3) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc deprotection .
化学反応の分析
Types of Reactions
N-Boc-(+/-)-3-amino-3-methylpent-4-enamide can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions.
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions .
類似化合物との比較
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc group protecting an amino group and are widely used in peptide synthesis.
N-Cbz-protected amines: Similar to Boc-protected amines but use a carbobenzyloxy (Cbz) group for protection.
N-Fmoc-protected amines: Use a fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in solid-phase peptide synthesis.
Uniqueness
N-Boc-(+/-)-3-amino-3-methylpent-4-enamide is unique due to its specific structure, which includes a Boc-protected amino group and a pent-4-enamide moiety. This combination allows for selective reactions and applications in various fields of research and industry .
特性
IUPAC Name |
tert-butyl N-(5-amino-3-methyl-5-oxopent-1-en-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-6-11(5,7-8(12)14)13-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H2,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXWVYBPKULAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)N)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclopentyl)-2-[4,5-dimethyl-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2361012.png)


![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)
![N-(3-cyanophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2361017.png)
![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)

![2-[[(E)-[4-(4-methylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate](/img/structure/B2361022.png)
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)
![5-(4-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2361028.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2361031.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2361032.png)
